molecular formula C8H9ClN2O B2371359 2-Chloro-5,6-dimethylnicotinamide CAS No. 82756-24-9

2-Chloro-5,6-dimethylnicotinamide

Cat. No. B2371359
CAS RN: 82756-24-9
M. Wt: 184.62
InChI Key: IQLIVLJINUELSH-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O and a molecular weight of 184.62 . It is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,6-dimethylnicotinamide can be represented by the SMILES string Cc1cc(C(N)=O)c(Cl)nc1C . This indicates that the molecule consists of a chloro group (Cl), two methyl groups (CH3), a nicotinamide group (C(N)=O), and a pyridine ring .


Physical And Chemical Properties Analysis

2-Chloro-5,6-dimethylnicotinamide is a solid compound . It has a molecular weight of 184.62 and an estimated boiling point of 306.46°C . The compound is also soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology

    2-Chloro-N,N-dimethylnicotinamide is a crucial intermediate in synthesis. A novel method for synthesizing this compound involves starting with propargyl alcohol and dipropylamine, leading to 3-dipropylaminoacrolein through catalytic oxidization. This is followed by a Knoevenagel condensation and cyclization, yielding a product with over 65% yield and purity above 99% (Du Xiao-hua, 2013).

  • Thermodynamic Properties

    The low-temperature heat capacities of crystalline 2-Chloro-N,N-dimethylnicotinamide have been measured, showing its melting point and determining its molar enthalpy and entropy of fusion. These studies are essential for understanding the compound's stability and reactivity (Xiao-hong Sun et al., 2005).

Agricultural Applications

  • Use in Herbicide Production

    2-Chloro-5,6-dimethylnicotinamide serves as a key intermediate in the synthesis of the herbicide nicosulfuron. Different methods have been developed to synthesize this intermediate efficiently, highlighting its significance in agricultural chemistry (Peng Xue-wei, 2011); (Sun Jian, 2006).

  • Development of Environmentally Friendly Agrochemicals

    A study has utilized a derivative of nicotinamide (similar structure to 2-Chloro-5,6-dimethylnicotinamide) for creating organic salts with potential as eco-friendly agrochemicals. This demonstrates the broader potential of nicotinamide derivatives in sustainable agriculture (W. Stachowiak et al., 2022).

Pharmaceutical Research

  • Anti-HIV Activity: Chloro-1,4-dimethyl-9H-carbazole derivatives, which are structurally related to 2-Chloro-5,6-dimethylnicotinamide, have been found to display significant anti-HIV activity. This indicates the potential of chloro-dimethylnicotinamide derivatives in antiviral drug development (C. Saturnino et al., 2018).

Safety and Hazards

2-Chloro-5,6-dimethylnicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While there is limited information available on the future directions of 2-Chloro-5,6-dimethylnicotinamide, it is known that the quinoline scaffold, to which this compound belongs, is widely acknowledged as a critical framework for the development of novel pharmaceuticals . Therefore, future research may focus on exploring the potential pharmacological applications of this compound and its derivatives .

properties

IUPAC Name

2-chloro-5,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLIVLJINUELSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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